(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene
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Overview
Description
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is an organic compound with a complex structure that includes a benzene ring, an ethoxy group, and a cyclopentyl ring with methyl and methylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the ethoxy and methylidenecyclopentyl groups with the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methyl group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted cyclopentylbenzene.
Substitution: Brominated or sulfonated derivatives of the compound.
Scientific Research Applications
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as electrophilic aromatic substitution, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-4-methylbenzene: A simpler compound with an ethoxy group and a methyl group on the benzene ring.
4-Methylphenetole: Another similar compound with an ethoxy group and a methyl group on the benzene ring.
Uniqueness
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is unique due to the presence of the cyclopentyl ring with methyl and methylidene substituents, which imparts distinct chemical and physical properties compared to simpler benzene derivatives.
Properties
CAS No. |
406946-49-4 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(1-ethoxy-3-methyl-4-methylidenecyclopentyl)benzene |
InChI |
InChI=1S/C15H20O/c1-4-16-15(10-12(2)13(3)11-15)14-8-6-5-7-9-14/h5-9,13H,2,4,10-11H2,1,3H3 |
InChI Key |
ABYZKONOJXHLRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(C(=C)C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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